5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-{[(5-Chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine trione derivative characterized by a central barbiturate-like core modified with a (5-chloro-2-methoxyphenyl)amino substituent via a methylidene linkage. This structure imparts unique electronic and steric properties, distinguishing it from simpler pyrimidine triones.
Properties
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-17-12(19)9(13(20)18(2)14(17)21)7-16-10-6-8(15)4-5-11(10)22-3/h4-7,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRQSOMGYFZMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=C(C=CC(=C2)Cl)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 5-chloro-2-methoxyphenyl isocyanate, followed by its reaction with the pyrimidine derivative. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications.
- Catalysis : It can be employed in catalytic reactions due to its ability to stabilize transition states.
Biology
- Antimicrobial Properties : Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. For instance:
- A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Medicine
- Therapeutic Potential : The compound is being explored for its potential in treating various diseases, including cancer and bacterial infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for disease progression.
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial properties of the compound against multi-drug resistant strains of bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics.
Case Study 2: Anticancer Research
In vitro studies conducted on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Mechanism of Action
The mechanism of action of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
5-[3-(4-Bromophenyl)-1-(2,5-Dimethoxyphenyl)-3-Oxopropyl]-1,3-Dimethylpyrimidine-2,4,6-Trione
- Substituents : Bromophenyl and dimethoxyphenyl groups.
- Synthesis : Prepared via Michael addition using 1,3-dimethylbarbituric acid and a chalcone derivative, yielding 34% under reflux conditions .
- Key Properties: Exhibits strong IR absorption at 717 cm⁻¹ (C–Br) and δ 7.75–7.92 ppm (aromatic protons) in ¹H NMR.
5-(Furan-2-Ylmethylene)-1,3-Dimethylpyrimidine-2,4,6-Trione
5-(Benzylidene)-1,3-Dimethylpyrimidine-2,4,6-Trione Derivatives
Key Observations :
- Michael additions (e.g., ) favor bulky substituents but suffer from moderate yields.
- Condensation reactions (e.g., ) offer higher efficiency under mild conditions.
Physicochemical and Spectroscopic Comparisons
Notable Differences:
Biological Activity
The compound 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is C13H14ClN3O3, with a molecular weight of 295.73 g/mol. The structure features a pyrimidine ring substituted with a chloro group and a methoxyphenyl moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with suitable carbonyl compounds under basic conditions. This process often utilizes solvents like ethanol and requires careful control of reaction parameters to achieve optimal yields.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. These studies often employ assays such as MTT to evaluate cytotoxic effects at varying concentrations .
- Mechanism of action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting specific enzymes involved in tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Case studies demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- In vitro evaluations typically involve disk diffusion methods to assess the antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Other Biological Activities
Preliminary studies suggest that this compound may also exhibit:
- Anti-inflammatory effects , as indicated by reduced cytokine production in activated immune cells.
- Antioxidant activity , which can protect cells from oxidative stress and related damage.
The biological effects of This compound are believed to arise from its ability to interact with specific molecular targets:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor modulation : It may also act on various receptors affecting cellular signaling pathways related to inflammation and immune responses.
Comparative Analysis
| Property | Compound Name | Activity Type |
|---|---|---|
| 5-Chloro-2-methoxyaniline | Precursor for synthesis | Anticancer |
| 5-Chloro-2-hydroxy-3-methoxyphenyl | Similar structure with potential antibacterial properties | Antimicrobial |
| 2-Amino-3-(substituted) | Exhibits varied biological activities | Diverse applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
